molecular formula C10H11NO2 B8590724 Formamide, N-(2-acetylphenyl)-N-methyl- CAS No. 59019-35-1

Formamide, N-(2-acetylphenyl)-N-methyl-

Cat. No. B8590724
CAS RN: 59019-35-1
M. Wt: 177.20 g/mol
InChI Key: GXHAWMSZNTWXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formamide, N-(2-acetylphenyl)-N-methyl- is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Formamide, N-(2-acetylphenyl)-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-(2-acetylphenyl)-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59019-35-1

Product Name

Formamide, N-(2-acetylphenyl)-N-methyl-

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(2-acetylphenyl)-N-methylformamide

InChI

InChI=1S/C10H11NO2/c1-8(13)9-5-3-4-6-10(9)11(2)7-12/h3-7H,1-2H3

InChI Key

GXHAWMSZNTWXKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N(C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of acetic anhydride (147.2 ml) and formic acid (98%, 100.3 ml) was stirred at 50°-60° for 110 minutes and then cooled to ambient temperature. 2'-(Methylamino)acetophenone (100 g) was added in portions over a period of 30 minutes whilst maintaining the temperature below 30°. The mixture was stirred at ambient temperature for 90 minutes and then cooled to 0°. Water (512 ml) was added over a period of 20 minutes, followed by aqueous sodium hydroxide (specific gravity 1.5, 288 ml) added over a period of 85 minutes whilst maintaining the temperature below 10°. The reaction mixture was transferred to a separating funnel, dichloromethane (200 ml) was added, followed by hydrochloric acid (2M) to pH 9, and the dichloromethane layer separated. The aqueous layer was further extracted with dichloromethane (2×200 ml). The combined dichloromethane extracts were washed with aqueous sodium chloride (6M, 200 ml) and then dried over magnesium sulphate to give a solution of 2'-acetyl-N-methylformanilide.
Quantity
147.2 mL
Type
reactant
Reaction Step One
Quantity
100.3 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
288 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
512 mL
Type
solvent
Reaction Step Six

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